molecular formula C18H19N3O3S2 B10815719 2-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-N-(2,6-diethylphenyl)acetamide

2-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-N-(2,6-diethylphenyl)acetamide

Cat. No.: B10815719
M. Wt: 389.5 g/mol
InChI Key: DWAGUPWOECJJAU-UHFFFAOYSA-N
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Description

2-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-N-(2,6-diethylphenyl)acetamide is a complex organic compound that features a benzo[c][1,2,5]thiadiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-N-(2,6-diethylphenyl)acetamide typically involves multiple steps, starting with the preparation of the benzo[c][1,2,5]thiadiazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The sulfonylation of the benzo[c][1,2,5]thiadiazole core is then carried out using sulfonyl chloride reagents. Finally, the acetamide moiety is introduced through an amidation reaction with 2,6-diethylphenylamine .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-N-(2,6-diethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-N-(2,6-diethylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-N-(2,6-diethylphenyl)acetamide involves its interaction with specific molecular targets. In photochemical applications, the compound absorbs visible light, leading to the generation of excited states that can participate in electron transfer reactions. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-N-(2,6-diethylphenyl)acetamide is unique due to its combination of the benzo[c][1,2,5]thiadiazole core with sulfonyl and acetamide groups. This structural arrangement imparts distinct electronic and photophysical properties, making it suitable for specialized applications in organic electronics and photochemistry .

Properties

Molecular Formula

C18H19N3O3S2

Molecular Weight

389.5 g/mol

IUPAC Name

2-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-(2,6-diethylphenyl)acetamide

InChI

InChI=1S/C18H19N3O3S2/c1-3-12-7-5-8-13(4-2)17(12)19-16(22)11-26(23,24)15-10-6-9-14-18(15)21-25-20-14/h5-10H,3-4,11H2,1-2H3,(H,19,22)

InChI Key

DWAGUPWOECJJAU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)CS(=O)(=O)C2=CC=CC3=NSN=C32

Origin of Product

United States

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